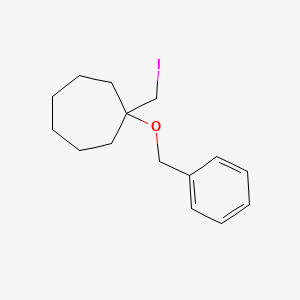

1-(Benzyloxy)-1-(iodomethyl)cycloheptane

Description

1-(Benzyloxy)-1-(iodomethyl)cycloheptane is a cycloheptane derivative featuring a benzyloxy group (-OCH₂C₆H₅) and an iodomethyl (-CH₂I) substituent at the 1-position. The compound’s molecular formula is inferred to be C₁₅H₂₁IO (cycloheptane backbone: C₇H₁₂, benzyloxy: C₇H₇O, iodomethyl: CH₂I), though exact data are absent in the sources. Its structural uniqueness lies in the dual substitution at the 1-position, which influences steric and electronic properties.

Properties

Molecular Formula |

C15H21IO |

|---|---|

Molecular Weight |

344.23 g/mol |

IUPAC Name |

1-(iodomethyl)-1-phenylmethoxycycloheptane |

InChI |

InChI=1S/C15H21IO/c16-13-15(10-6-1-2-7-11-15)17-12-14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-13H2 |

InChI Key |

XMULEOXQRSMSLC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)(CI)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Biological Activity

1-(Benzyloxy)-1-(iodomethyl)cycloheptane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 1-(Benzyloxy)-1-(iodomethyl)cycloheptane is C10H13IO, with a molecular weight of approximately 282.16 g/mol. The structure features a cycloheptane ring substituted with a benzyloxy group and an iodomethyl group, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of 1-(Benzyloxy)-1-(iodomethyl)cycloheptane typically involves the alkylation of cycloheptanol derivatives with iodomethyl groups, followed by the introduction of the benzyloxy moiety through nucleophilic substitution reactions. The synthetic pathway must be optimized to achieve high yields and purity.

Anticancer Activity

Research has indicated that compounds similar to 1-(Benzyloxy)-1-(iodomethyl)cycloheptane exhibit significant anticancer properties. A study evaluating various derivatives demonstrated that modifications in the benzyl group can enhance cytotoxicity against cancer cell lines such as MCF-7 and HeLa. For instance, certain derivatives showed IC50 values as low as 0.37 µM, indicating potent activity compared to established chemotherapeutics like sorafenib .

The mechanism by which 1-(Benzyloxy)-1-(iodomethyl)cycloheptane exerts its biological effects may involve the inhibition of key signaling pathways in cancer cells. Compounds with similar structures have been shown to induce apoptosis and block cell cycle progression, particularly at the sub-G1 phase, suggesting that they may interfere with cellular proliferation mechanisms .

In Vitro Studies

In vitro studies on related compounds have demonstrated their ability to inhibit cell proliferation across various cancer types. For example, derivatives were tested against HeLa cells, revealing that specific substitutions significantly enhanced their anticancer efficacy .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5d | HeLa | 0.37 | Apoptosis induction |

| 5g | HeLa | 0.73 | Cell cycle arrest |

| 5k | HeLa | 0.95 | Apoptosis induction |

In Vivo Studies

In vivo efficacy studies using animal models have shown promising results for compounds similar to 1-(Benzyloxy)-1-(iodomethyl)cycloheptane in reducing tumor growth and improving survival rates in xenograft models. These studies often assess tumor size reduction and overall health metrics in treated versus control groups.

Pharmacokinetics and Toxicology

Pharmacokinetic evaluations reveal that compounds within this class demonstrate favorable metabolic profiles, including low clearance rates and minimal toxicity at therapeutic doses. For instance, one study reported a half-life exceeding 60 minutes in liver microsome assays, suggesting good bioavailability . Furthermore, toxicity assessments indicate that these compounds do not exhibit significant adverse effects at effective dosages.

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below summarizes key structural and molecular differences between 1-(Benzyloxy)-1-(iodomethyl)cycloheptane and related compounds:

Reactivity and Functional Group Analysis

Halogen Type and Position :

- The iodomethyl group in the target compound (CH₂I) is bulkier and less electronegative than the iodo substituent in 1-(Benzyloxy)-2-iodocycloheptane, leading to distinct reactivity in nucleophilic substitutions. For example, iodomethyl may favor elimination over substitution due to steric hindrance .

- Bromine in 1-(Benzyloxy)-3-bromobenzene offers lower leaving-group ability compared to iodine, reducing its utility in coupling reactions .

- Unsaturated cycloheptene in Benzaldehyde, 2-(1-cyclohepten-1-yl) introduces reactivity toward Diels-Alder reactions, unlike the saturated target compound .

Functional Group Diversity :

- The methanesulfonyl group in 1-(Bromomethyl)-1-methanesulfonylcyclohexane acts as a strong electron-withdrawing group, accelerating SN2 reactions compared to the benzyloxy group in the target compound .

- The aldehyde group in Benzaldehyde, 2-(1-cyclohepten-1-yl) enables nucleophilic additions, a pathway unavailable to ethers like the target compound .

Physical Properties

- Boiling Point and Volatility : Benzaldehyde, 2-(1-cyclohepten-1-yl) has a boiling point of 110°C at 0.1 Torr, indicating high volatility under reduced pressure . The target compound, with a higher molecular weight (~330 vs. 200), likely requires higher temperatures for distillation.

- Density : Benzaldehyde, 2-(1-cyclohepten-1-yl) has a predicted density of 1.046 g/cm³ , whereas halogenated analogs like 1-(Benzyloxy)-2-iodocycloheptane are denser due to iodine’s atomic mass.

Key Takeaways

- The target compound’s dual 1-position substitution distinguishes it from analogs with single substituents or different halogen placements.

- Iodine’s size and polarizability make it critical for tuning reactivity, though bromine or sulfonyl groups offer alternative pathways .

- Cycloheptane’s larger ring may improve solubility in nonpolar solvents compared to cyclohexane derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.